2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a chlorophenyl group and a pyrrolidine ring with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio reagent.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential biological effects.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The chlorophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The methylthio group may play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
2-(2-Chlorophenyl)-1-(3-(methylthio)piperidin-1-yl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring, which may influence its pharmacological properties.
Uniqueness
2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is unique due to the presence of both the chlorophenyl group and the methylthio-substituted pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c1-17-11-6-7-15(9-11)13(16)8-10-4-2-3-5-12(10)14/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIRMTSGTIPXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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